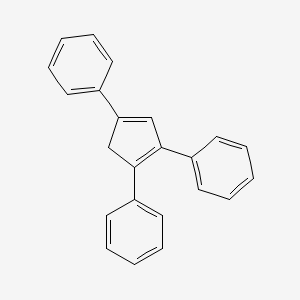
1,2,4-Triphenyl-1,3-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triphenyl-1,3-cyclopentadiene is an organic compound that belongs to the class of cyclopentadienes It is characterized by the presence of three phenyl groups attached to a cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Triphenyl-1,3-cyclopentadiene can be synthesized through various methods. One common approach involves the reaction of diphenylacetylene with methylchromium systems, which leads to the formation of the desired compound . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triphenyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming six-membered rings.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienophiles with electron-attracting groups and are conducted under controlled temperatures.
Substitution Reactions: Common reagents include halogens and Lewis acids.
Major Products Formed
Cycloaddition Reactions: Formation of cyclohexene derivatives.
Substitution Reactions: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Triphenyl-1,3-cyclopentadiene has several applications in scientific research:
Materials Science: Employed in the fabrication of blue-emitting devices due to its unique electronic properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1,2,4-Triphenyl-1,3-cyclopentadiene involves its ability to participate in cycloaddition and substitution reactions. The compound’s phenyl groups and conjugated system allow it to interact with various molecular targets, facilitating the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Similar structure but with an additional phenyl group.
Cyclopentadiene: Lacks the phenyl groups and has different reactivity.
Uniqueness
1,2,4-Triphenyl-1,3-cyclopentadiene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it valuable for specific applications in materials science and catalysis.
Propiedades
Número CAS |
5074-28-2 |
|---|---|
Fórmula molecular |
C23H18 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20/h1-16H,17H2 |
Clave InChI |
SCQHIRLGCKARRE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















